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Compound Focus: Zorifertinib

CAS No.: 1626387-80-1

Cat. No.: S547918

Established Dosing & Efficacy Data

The table below summarizes the key efficacy and safety data for zorifertinib from the Phase 3 EVEREST

trial, which established the current recommended dose [1].

Zorifertinib (200 mg twice Control
Parameter . . ..
daily) (gefitinibl/erlotinib)
Systemic Median PFS 9.6 months 6.9 months
Intracranial Median PFS 15.2 months 8.3 months
Overall Response Rate (ORR) 68.6% 58.4%
Treatment-Related Adverse Events 97.7% 94.0%
(TRAES)
Grade =23 TRAEs 65.9% 18.3%

Key Considerations for Dose Optimization
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For your research, the following points are critical when exploring the therapeutic window of zorifertinib:

¢ Managing Toxicity with Dose Reduction: Skin toxicity is a primary dose-limiting factor. A published
case report documented a patient who started at 300 mg twice daily but required successive dose
reductions due to skin rash and pruritus [2]. The patient maintained a complete response in the
brain and a sustained systemic response for over 7 years even at a reduced dose of 100 mg
twice daily. This provides clinical evidence that lower doses can retain efficacy while mitigating
adverse effects [2].

¢ High CNS Penetration as a Rationale: Zorifertinib was specifically designed for complete blood-
brain barrier (BBB) penetration. It is not a substrate for P-glycoprotein or breast cancer resistance
protein efflux transporters, resulting in nearly 100% BBB penetration in patients [1] [2]. This high
penetration is the foundation of its superior intracranial efficacy and may allow for lower systemic
doses to remain effective against CNS metastases compared to other EGFR-TKIs.

e Metabolic Profile and Potential Toxicity: Understanding the drug's metabolism is key for preclinical
toxicity screening. A metabolism study identified that the N-methyl piperazine ring in zorifertinib
undergoes Phase | metabolism, forming reactive iminium intermediates [3]. These were trapped
as cyano adducts and glutathione conjugates in vitro. Monitoring for these reactive metabolites could
be an important part of your experimental protocols to predict potential organ toxicities [3].

Experimental & Troubleshooting Guide

Here are answers to potential FAQs that may arise during your experimental work with zorifertinib.

FAQ 1: What is the recommended starting dose for in vivo models, and how can it be adjusted?

e Answer: The human equivalent dose of 200 mg twice daily (BID) is the standard starting point based
on the EVEREST trial [1] [4]. However, the case report of long-term efficacy at 100 mg BID suggests
a lower starting dose could be explored, especially in studies focusing on long-term tolerability [2]. For
dose adjustment, implement a step-wise reduction protocol (e.g., from 200 mg to 150 mg to 100 mg
BID) triggered by the onset of moderate-to-severe (Grade >2) skin toxicities.

FAQ 2: How do I monitor and manage skin toxicities in preclinical models or clinical trial design?

e Answer: Proactive monitoring is essential. Establish a standardized grading system for
dermatological adverse events (e.g., using CTCAE criteria adapted for your model) [5] [2]. For
management, the documented successful strategy involves temporary treatment interruption until
toxicity resolves to Grade <1, followed by re-initiation at a one-level reduced dose, combined with
supportive care like topical steroids [2].

© 2026 Smolecule. All rights reserved. 2/6 Tech Support


https://www.smolecule.com/products/s547918?utm_src=pdf-body
https://pfmjournal.org/journal/view.php?number=159
https://pfmjournal.org/journal/view.php?number=159
https://www.smolecule.com/products/s547918?utm_src=pdf-body
https://www.sciencedirect.com/science/article/abs/pii/S2666634024003441
https://pfmjournal.org/journal/view.php?number=159
https://www.smolecule.com/products/s547918?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9301632/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9301632/
https://www.smolecule.com/products/s547918?utm_src=pdf-body
https://www.sciencedirect.com/science/article/abs/pii/S2666634024003441
https://newdrugapprovals.org/2025/08/21/zorifertinib/
https://pfmjournal.org/journal/view.php?number=159
https://www.patlynk.com/trial/NCT07143045
https://pfmjournal.org/journal/view.php?number=159
https://pfmjournal.org/journal/view.php?number=159
https://www.smolecule.com/products/s547918?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

FAQ 3: What methodologies are used to assess blood-brain barrier penetration and metabolite

profiling?

e Answer:

o BBB Penetration: Preclinical studies use Kpuu (unbound brain-to-plasma ratio) to quantify
penetration. Zorifertinib has shown a high Kpuu,brain of ~0.65 in models, far exceeding
erlotinib (0.13) [2]. In clinical settings, efficacy against CNS metastases in trials like EVEREST
serves as a functional correlate [1].

o Metabolite Profiling: Use LC-lon Trap-MS for metabolite identification. /In vitro incubation with
rat liver microsomes (RLMs) and hepatocytes, and in vivo studies in Sprague-Dawley rats with
urine collection, are established methods. To trap reactive intermediates, supplement RLMs
with 1.0 mM potassium cyanide (KCN) and 1.0 mM glutathione [3].

Metabolic Pathway & Experimental Workflow

The following diagrams outline the key metabolic pathway of zorifertinib and a proposed experimental

workflow for dose optimization studies.
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Figure: Zorifertinib Metabolic Activation Pathway. The N-methyl piperazine ring undergoes Phase I

metabolism, forming reactive iminium intermediates that can be trapped for analysis [3].
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Figure: Proposed Workflow for Zorifertinib Dose Optimization Studies.

The field of oncology dose optimization is evolving with initiatives like FDA's Project Optimus,
emphasizing that the maximum tolerated dose may not be the most optimal [6]. For zorifertinib, the
evidence strongly supports further investigation into lower dosing regimens to establish a wider therapeutic

window without compromising its excellent CNS efficacy.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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